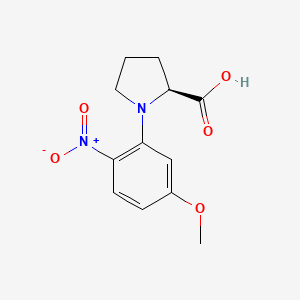![molecular formula C22H32INOS B14244113 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide CAS No. 448897-05-0](/img/structure/B14244113.png)
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a long alkyl chain terminated by an acetylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Alkyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where a decyl halide reacts with the quinoline derivative.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the decyl-substituted quinoline with thioacetic acid under mild conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride or sodium bromide in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antiseptic or disinfectant due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound may also interact with specific enzymes or proteins within the cell, inhibiting their function and contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges.
Eigenschaften
CAS-Nummer |
448897-05-0 |
|---|---|
Molekularformel |
C22H32INOS |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
S-[10-(4-methylquinolin-1-ium-1-yl)decyl] ethanethioate;iodide |
InChI |
InChI=1S/C22H32NOS.HI/c1-19-15-17-23(22-14-10-9-13-21(19)22)16-11-7-5-3-4-6-8-12-18-25-20(2)24;/h9-10,13-15,17H,3-8,11-12,16,18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSEGHDMTQTZTJY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCCCCCCSC(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


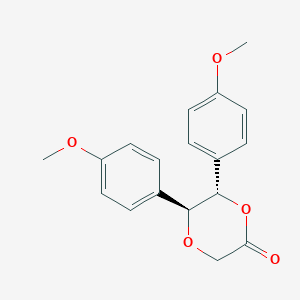
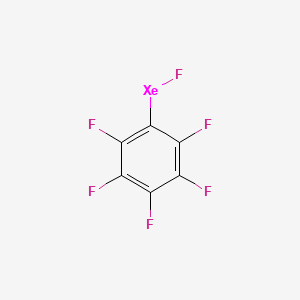

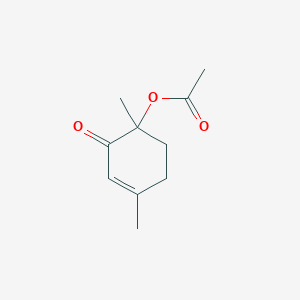

![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)

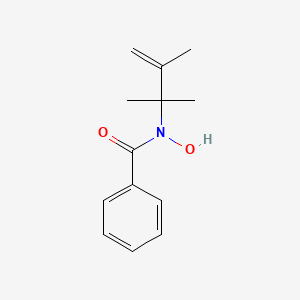
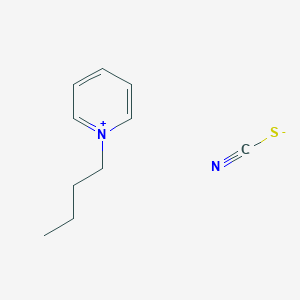
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
